BENGHE Foundational & Exploratory

Check Availability & Pricing

Idetrexed Trisodium: A Technical Guide to Folate
Receptor Alpha-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Idetrexed trisodium

Cat. No.: B580062

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idetrexed trisodium (also known as BGC 945, ONX-0801, and CT900) is a next-generation,
small-molecule inhibitor of thymidylate synthase (TS) that exhibits a high degree of selectivity
for cancer cells overexpressing the folate receptor alpha (FRa).[1] This targeting mechanism is
achieved through a structural design that mimics folic acid, allowing for preferential uptake into
FRa-positive tumors.[2] Once internalized, Idetrexed potently inhibits thymidylate synthase, a
critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA
replication and subsequent cell death.[1][3] Preclinical and clinical studies have demonstrated
Idetrexed's promising anti-tumor activity, particularly in FRa-expressing malignancies such as
ovarian and endometrial cancers, with a favorable safety profile compared to traditional
antifolates.[3][4] This technical guide provides an in-depth overview of Idetrexed trisodium,
including its mechanism of action, quantitative pharmacological data, detailed experimental
protocols, and key signaling and experimental workflows.

Mechanism of Action: Dual Targeting of Folate
Receptor Alpha and Thymidylate Synthase

Idetrexed's unique mechanism of action is centered on its selective targeting of cancer cells
that overexpress the folate receptor alpha (FRa), a glycosylphosphatidylinositol (GPI)-anchored
protein.[1] While FRa expression is limited in most normal tissues, it is highly upregulated in a
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variety of epithelial tumors, including over 90% of ovarian and endometrial cancers.[3] This
differential expression provides a therapeutic window for targeted drug delivery.

Idetrexed is designed to have a high binding affinity for FRa, reportedly similar to that of its
natural ligand, folic acid.[2] This allows for its efficient internalization into cancer cells via
receptor-mediated endocytosis.[2] A key feature of Idetrexed's design is its significantly lower
affinity for the reduced folate carrier (RFC), the primary transporter of folates into normal cells.
[3] This minimizes uptake into healthy tissues, thereby reducing the off-target toxicities
commonly associated with conventional antifolate chemotherapeutics.[3]

Once inside the cancer cell, Idetrexed acts as a potent inhibitor of thymidylate synthase (TS), a
crucial enzyme in the DNA synthesis pathway.[5] TS catalyzes the conversion of deoxyuridine
monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source
of thymidine for DNA replication.[5] By inhibiting TS, Idetrexed depletes the intracellular pool of
dTMP, leading to an imbalance in deoxynucleotide triphosphates (ANTPs), disruption of DNA
synthesis and repair, and ultimately, apoptotic cell death.[3]

Folate Receptor Alpha (FRa) Signaling Pathway

The binding of ligands, such as folic acid or Idetrexed, to FRa can initiate intracellular signaling
cascades in addition to mediating endocytosis. These pathways can influence cell proliferation,
survival, and migration. The following diagram illustrates the key signaling events associated
with FRa activation.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://algokbio.com/pipeline/
https://synapse.patsnap.com/drug/3b95938c61c24213b0de5b7079c000de
https://synapse.patsnap.com/drug/3b95938c61c24213b0de5b7079c000de
https://algokbio.com/pipeline/
https://algokbio.com/pipeline/
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://algokbio.com/pipeline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Cytoplasm

Cell Membrane

Trafficking

Click to download full resolution via product page

Idetrexed internalization and mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Idetrexed trisodium from

preclinical and clinical studies.

Table 1: In Vitro Activity
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Parameter Value

Cell Line | System Reference

Thymidylate Synthase

o _ 1.2nM Purified Enzyme [5]
Inhibition (Ki)
IC50 6.6 uM A431 (FRa low) [5]
1.1 nM A431-FBP (FRa high) [5]
3.3nM KB (FRa high) [5]
IGROV-1 (FRa
90 nM [5]
moderate)
JEG-3 (FRa
0.32 uM [5]
moderate)

Table 2: Preclinical Pl kinetics in Mi

Parameter Value Dosing Animal Model Reference
) 100 mg/kg

Tumor Half-life ) i ) ]

28 hours (single i.p. or i.v. Xenograft Mice [6]
(t1/2) o

injection)
Plasma AUC (i.p. ] ] 100 mg/kg ]
) 50% higher (i.p.) ) o Xenograft Mice [6]

VS i.V.) (single injection)
Tumor dUrd 100 mg/kg (daily )

5-20 fold Xenograft Mice [5]
Increase for 16 days)

Table 3: Phase | Clinical Trial Data (Platinum-Resistant

Ovarian Cancer)

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.medchemexpress.com/idetrexed.html
https://www.medchemexpress.com/idetrexed.html
https://www.medchemexpress.com/onx-0801-trisodium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value Patient Population Reference
Objective Response 36% (9 out of 25 High/Medium FRa 4]
Rate (ORR) patients) Expression
Objective Response Low/No FRa
7.7% _ [3]
Rate (ORR) Expression

Recommended Phase 12 mg/m2 every 2 )
Solid Tumors [4]
Il Dose weeks

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of Idetrexed trisodium.

Thymidylate Synthase (TS) Inhibition Assay
(Spectrophotometric)

This protocol is adapted from established spectrophotometric methods for measuring TS
activity.[7]

Principle: The enzymatic conversion of dUMP to dTMP by thymidylate synthase involves the
concomitant oxidation of 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate
(H2folate). The increase in absorbance at 340 nm due to the formation of H2folate is monitored
to determine the enzyme's activity. The inhibitory potential of Idetrexed is assessed by
measuring the reduction in the rate of this reaction in the presence of the compound.

Materials:

Purified recombinant human thymidylate synthase

dUMP (deoxyuridine monophosphate)

CH2H4folate (5,10-methylenetetrahydrofolate)

Idetrexed trisodium
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e Assay Buffer: 50 mM Tris-HCI (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM
MgCI2

o UV-transparent 96-well plate or cuvettes
e Spectrophotometer capable of reading absorbance at 340 nm
Procedure:

o Prepare stock solutions of dUMP, CH2H4folate, and Idetrexed trisodium in the appropriate
solvents.

e In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, dUMP,
and CH2H4folate at their final desired concentrations.

e Add varying concentrations of Idetrexed trisodium to the test wells. Include control wells
with no inhibitor.

e Pre-incubate the reaction mixtures at 37°C for 5 minutes.

« Initiate the reaction by adding a pre-determined amount of purified thymidylate synthase to
each well.

» Immediately begin monitoring the increase in absorbance at 340 nm over time using a
spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a
defined period (e.g., 10-15 minutes).

o Calculate the initial reaction velocity (rate of change in absorbance per minute) for each
concentration of ldetrexed.

o Determine the Ki value by plotting the reaction velocities against the inhibitor concentrations
and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with
competitive inhibition).

Folate Receptor Alpha (FRa) Competitive Binding Assay

This protocol is based on a standard radioligand competitive binding assay format.
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Principle: This assay measures the ability of Idetrexed to compete with a radiolabeled ligand

(e.g., [8H]-folic acid) for binding to FRa. The displacement of the radioligand by increasing

concentrations of Idetrexed is quantified to determine its binding affinity (Kd or IC50).

Materials:

FRa-expressing cells (e.g., KB, A431-FBP) or membrane preparations from these cells
[3H]-folic acid (radiolabeled ligand)

Idetrexed trisodium (unlabeled competitor)

Binding Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)
Wash Buffer: Ice-cold PBS

Scintillation cocktail

Scintillation counter

96-well filter plates with glass fiber filters

Procedure:

Culture FRa-expressing cells to confluency in 96-well plates.
Wash the cells twice with ice-cold binding buffer.
Prepare a series of dilutions of Idetrexed trisodium in binding buffer.

In the wells of the 96-well plate, add a fixed concentration of [3H]-folic acid and the varying
concentrations of Idetrexed. Include wells for total binding (only [3H]-folic acid) and non-
specific binding ( [3H]-folic acid with a high concentration of unlabeled folic acid).

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

Terminate the binding reaction by rapidly aspirating the incubation medium and washing the
cells three times with ice-cold wash buffer.
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Lyse the cells with a suitable lysis buffer.

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

Calculate the percentage of specific binding at each concentration of Idetrexed.

Plot the percentage of specific binding against the logarithm of the Idetrexed concentration
and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can
be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of Idetrexed on cancer cell
lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by

metabolically active cells. The amount of formazan produced is proportional to the number of

viable cells.

Materials:

Cancer cell lines with varying FRa expression (e.g., A431, A431-FBP, KB, IGROV-1)

Complete cell culture medium

Idetrexed trisodium

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

96-well cell culture plates

Microplate reader

Procedure:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/product/b580062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

e Prepare a serial dilution of Idetrexed trisodium in complete culture medium.

e Remove the old medium from the wells and add the medium containing different
concentrations of Idetrexed. Include control wells with medium only (no drug).

 Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2
incubator.

 After the incubation period, add 10-20 pL of MTT solution to each well and incubate for
another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

o Carefully remove the medium containing MTT and add 100-150 uL of the solubilization
solution to each well to dissolve the formazan crystals.

¢ Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.
o Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration of Idetrexed relative to the
untreated control cells.

» Plot the percentage of cell viability against the logarithm of the Idetrexed concentration and
fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations: Workflows and Logical
Relationships

Experimental Workflow for In Vitro Evaluation of
Idetrexed

The following diagram outlines the typical experimental workflow for the in vitro characterization
of a targeted anticancer agent like Idetrexed.
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Workflow for in vitro characterization of Idetrexed.

Conclusion

Idetrexed trisodium represents a promising targeted therapeutic for FRa-overexpressing
cancers. Its dual mechanism of selective tumor targeting and potent inhibition of thymidylate
synthase offers the potential for improved efficacy and a more favorable safety profile
compared to non-targeted antifolates. The quantitative data and experimental protocols
provided in this guide serve as a valuable resource for researchers and drug development
professionals working in the field of targeted cancer therapy. Further clinical investigation is
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warranted to fully elucidate the therapeutic potential of Idetrexed in various FRa-positive
malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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